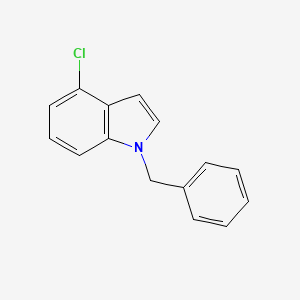

1-Benzyl-4-chloro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12ClN |

|---|---|

Molecular Weight |

241.71 g/mol |

IUPAC Name |

1-benzyl-4-chloroindole |

InChI |

InChI=1S/C15H12ClN/c16-14-7-4-8-15-13(14)9-10-17(15)11-12-5-2-1-3-6-12/h1-10H,11H2 |

InChI Key |

CEVSDITYZCPHRU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3Cl |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3Cl |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 1 Benzyl 4 Chloro 1h Indole and Analogous Structures

Strategic N-Benzylation Approaches

The introduction of a benzyl (B1604629) group onto the nitrogen atom of the indole (B1671886) scaffold is a common synthetic step. This transformation, while seemingly straightforward, involves nuanced mechanistic considerations and requires careful optimization to achieve high yield and regioselectivity, particularly when competing C-alkylation is possible.

Mechanistic Insights into Indole N-Alkylation with Benzyl Halides

The N-alkylation of indoles with benzyl halides typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the indole nitrogen. youtube.com Indoles are more acidic than typical secondary amines, with a pKa of around 16, making them amenable to deprotonation by a sufficiently strong base, such as sodium hydride (NaH). youtube.com This deprotonation generates a highly nucleophilic indolide anion. youtube.com

In the subsequent step, this anion attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide leaving group and forming the new nitrogen-carbon bond. youtube.com This process is analogous to the well-known Williamson ether synthesis, where an alkoxide acts as the nucleophile. youtube.com More advanced mechanistic pathways, such as the "borrowing hydrogen" methodology, have also been developed, often utilizing transition metal catalysts to facilitate the reaction between indoles and benzyl alcohols. researchgate.net

Optimization of Reaction Conditions (e.g., Base Catalysis, Solvent Effects, Temperature Control)

The efficiency of N-benzylation is highly dependent on the chosen reaction conditions. Key parameters that require careful optimization include the choice of base, solvent, and temperature.

Base Catalysis: A variety of bases can be employed, with their strength and stoichiometry influencing the reaction's success. Strong bases like sodium hydride are effective for complete deprotonation. youtube.com However, catalytic amounts of weaker bases, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can also be used effectively, particularly in reactions involving carbonate electrophiles under mild conditions. google.com The molar ratio of the base to the indole substrate is a critical parameter, with optimal ratios varying for different types of alkylation. google.com

Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) and dimethylacetamide (DMA) are commonly used. google.comnih.gov The polarity and boiling point of the solvent can be manipulated to maximize reaction efficiency and shorten reaction times. researchgate.net In some cases, the use of ionic liquids has been shown to enhance reaction rates. google.com

Temperature Control: N-benzylation reactions generally require higher temperatures and longer reaction times compared to other alkylations, such as N-methylation. google.com Reaction temperatures can range from room temperature to 150°C or higher, depending on the reactivity of the specific substrates and the chosen catalytic system. google.comnih.gov Microwave irradiation has emerged as a valuable technique to enhance reaction rates, allowing for significantly reduced reaction times by reaching high temperatures rapidly. google.com

Table 1: Optimization of N-Alkylation Conditions for Indole and Analogous Scaffolds Data synthesized from multiple sources. google.comnih.gov

| Parameter | Condition | Observation |

| Base | Sodium Hydride (NaH) | Strong base, effective for generating the indolide anion. |

| Potassium tert-butoxide | Strong alkoxide base, can confer high N-1 regioselectivity. nih.gov | |

| Catalytic DABCO | Weaker base, effective in specific systems (e.g., with dibenzyl carbonate). google.com | |

| Solvent | Tetrahydrofuran (THF) | Common solvent, particularly with NaH. nih.gov |

| Dimethylacetamide (DMA) | Preferred solvent for certain N-benzylation reactions. google.com | |

| Dimethylformamide (DMF) | Common polar aprotic solvent. nih.gov | |

| Temperature | 90°C to 150°C | Typical range for conventional heating in N-benzylation. google.com |

| Microwave Irradiation | Can significantly accelerate the reaction. google.com | |

| 20°C to 50°C | Milder conditions may be sufficient, but can lead to lower conversion. nih.gov |

Evaluation of Regioselectivity in N-Benzylation for Indole Scaffolds

A significant challenge in the alkylation of indoles is controlling the regioselectivity. The indolide anion is an ambident nucleophile, meaning it has two potentially reactive sites: the N1-position and the C3-position. This can lead to the formation of a mixture of N-alkylated and C3-alkylated products.

The outcome of the reaction is influenced by several factors:

Substituents: The electronic properties of substituents on the indole ring play a critical role. Electron-deficient indoles tend to favor N-alkylation. mdpi.com Conversely, certain catalytic systems have been specifically designed to achieve complete C3-selectivity, with no detectable N-benzyl product formation. nih.govchalmers.se

Reaction Conditions: The choice of counterion, solvent, and temperature can alter the N/C selectivity. Harder electrophiles tend to favor reaction at the harder nitrogen atom, while softer electrophiles may prefer the softer C3 position.

Steric Hindrance: Steric bulk at the N1 or C2 positions can direct incoming electrophiles to the less hindered position. The steric and electronic effects of substituents around the indole ring can significantly impact the N1/N2 (or N/C) regioisomeric distribution. nih.gov For example, in the analogous indazole system, substituents at the C7 position can confer excellent N2 selectivity. nih.govbeilstein-journals.org

De Novo Indole Ring Construction Incorporating Benzyl and Chloro Moieties

An alternative to modifying an existing indole is to construct the ring system from acyclic precursors. This approach allows for the strategic placement of the benzyl and chloro groups from the start of the synthesis.

Refinements of Fischer Indole Synthesis for Substituted Anilines and Hydrazones

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for preparing indoles. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from a substituted arylhydrazine and an aldehyde or ketone. byjus.comalfa-chemistry.com

To synthesize a 1-benzyl-4-chloro-1H-indole derivative using this method, one would start with N-benzyl-N-(2-chlorophenyl)hydrazine. The reaction mechanism proceeds through several key steps:

Hydrazone Formation: The arylhydrazine condenses with an aldehyde or ketone. alfa-chemistry.com

Tautomerization and Rearrangement: The resulting hydrazone tautomerizes to an enamine, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org

Cyclization and Aromatization: The intermediate diimine cyclizes and eliminates a molecule of ammonia, leading to the formation of the aromatic indole ring. wikipedia.orgalfa-chemistry.com

Modern refinements to the Fischer synthesis have expanded its scope and utility. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary intermediate. wikipedia.org The regioselectivity of the Fischer synthesis can be a concern when using unsymmetrical ketones, as this can lead to a mixture of isomeric products. The final product distribution is influenced by factors such as the acidity of the medium, steric effects, and the nature of the substituents on the hydrazine (B178648). byjus.com

Adaptations of Gassman Indole Synthesis and its Limitations

The Gassman indole synthesis is another powerful one-pot method for creating substituted indoles. wikipedia.org This reaction is particularly useful for synthesizing indoles with a substituent at the C3 position, which is often subsequently removed. The key steps of the Gassman synthesis are:

N-Chlorination: An aniline (B41778) is treated with an oxidizing agent like tert-butyl hypochlorite (B82951) to form an N-chloroaniline. wikipedia.org

Sulfonium (B1226848) Salt Formation: The N-chloroaniline reacts with a keto-thioether. wikipedia.org

Ylide Formation and Rearrangement: A base is added to form a sulfonium ylide, which then undergoes a byjus.comwikipedia.org-sigmatropic rearrangement. wikipedia.orgresearchgate.net

Cyclization and Aromatization: The resulting amino ketone cyclizes to form the 3-thio-substituted indole. researchgate.net

To apply this to the target structure, one could start with a chloro-substituted aniline. The method has been successfully used to prepare chloro-substituted indoles, such as 2,4-dimethyl-7-chloroindole from 2-chloro-5-methylaniline. researchgate.net However, the Gassman synthesis has limitations. A significant drawback is that anilines bearing electron-donating groups, such as 4-methoxyaniline, often fail to give the desired product. wikipedia.org This limitation must be considered when planning a synthesis for highly substituted indole targets.

Multicomponent Reaction Strategies for Complex Indole Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, represent a highly efficient strategy for generating molecular complexity. arkat-usa.orgnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly build diverse compound libraries. core.ac.uk For the synthesis of complex indole frameworks, such as N-benzylated and halogenated derivatives, MCRs offer a powerful alternative to traditional linear syntheses.

One prominent example is the Ugi four-component reaction (U-4CR), which can be ingeniously coupled with a subsequent cyclization step to assemble the indole core. rsc.orgrsc.orgresearchgate.netmdpi.com This two-step sequence often begins with the reaction of an aniline (such as a chloro-substituted aniline), an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acylamino amide intermediate. rsc.org This intermediate is then subjected to an acid-induced cyclization to yield a polysubstituted indole. rsc.org This approach is notable for its mild conditions and avoidance of metal catalysts. rsc.org

The efficiency of multicomponent strategies for indole synthesis is profoundly influenced by the choice of catalyst, or in some cases, the strategic lack thereof. While many traditional indole syntheses rely on metal catalysts, innovative MCR approaches have been developed that proceed under metal-free conditions, enhancing their green chemistry profile. rsc.org

For instance, a sustainable MCR approach for synthesizing indole-2-carboxamides involves an initial Ugi reaction followed by an acid-induced cyclization using methanesulfonic acid (MSA). rsc.org The efficiency of this method is demonstrated by its ability to accommodate a wide range of substrates, including substituted anilines and various isocyanides, to produce diverse indole structures in good to excellent yields. rsc.org The reaction design circumvents the need for transition metals, relying instead on a strong acid to promote the final ring-closing step.

The table below illustrates the efficiency of a metal-free, two-step MCR-based synthesis for various indole-2-carboxamide analogs, highlighting the yields for both the Ugi reaction and the subsequent cyclization.

Table 1: Efficiency of Metal-Free Multicomponent Synthesis of Indole-2-Carboxamide Analogs

| Entry | Aniline Derivative | Isocyanide | Ugi Adduct Yield (%) | Cyclized Indole Yield (%) |

|---|---|---|---|---|

| 1 | Aniline | Cyclohexyl isocyanide | 96% | 96% |

| 2 | 4-Fluoroaniline | Cyclohexyl isocyanide | 95% | 93% |

| 3 | 4-Chloroaniline | Cyclohexyl isocyanide | 94% | 85% |

| 4 | 4-Bromoaniline | tert-Butyl isocyanide | 96% | 90% |

Data sourced from studies on analogous indole syntheses. rsc.org

This catalyst design, which replaces metal-based systems with a simple and strong Brønsted acid for the key cyclization step, not only enhances the sustainability of the process but also demonstrates high efficiency across a range of electronically and sterically diverse substrates. rsc.org

Elucidating Reaction Mechanisms and Advanced Synthetic Transformations of 1 Benzyl 4 Chloro 1h Indole Derivatives

Mechanistic Investigations of Electrophilic Aromatic Substitution on the Indole (B1671886) Ring

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). slideshare.net The typical site of electrophilic attack is the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate or σ-complex) most effectively. slideshare.net The presence of substituents on the indole ring, such as the 1-benzyl and 4-chloro groups, significantly modulates this inherent reactivity and regioselectivity.

Stereoelectronic Effects of the 1-Benzyl Group on Regioselectivity

The N-benzyl group at the 1-position of the indole ring exerts both steric and electronic effects that influence the outcome of electrophilic aromatic substitution reactions.

Electronic Effects: Electronically, the benzyl (B1604629) group is generally considered to be weakly electron-withdrawing through an inductive effect (-I) due to the sp³-hybridized benzylic carbon. This effect slightly deactivates the indole ring compared to an N-H indole. However, the nitrogen lone pair remains highly available for donation into the aromatic system, meaning the pyrrole (B145914) ring is still highly activated towards electrophiles.

Steric Effects: The steric bulk of the benzyl group can hinder the approach of electrophiles to the adjacent C2 and C7 positions. This steric hindrance further reinforces the intrinsic preference for substitution at the C3 position. The conformation of the benzyl group relative to the indole plane can also play a role; however, due to the flexibility of the C-N bond, a conformation that minimizes steric clash is typically adopted. umaine.edu

Quantitative Analysis of Substituent Effects (e.g., Hammett Correlation Studies)

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the influence of substituents on the reactivity of aromatic compounds. libretexts.org It relates the reaction rate constant (k) of a substituted reactant to that of the unsubstituted reactant (k₀) through the equation:

log(k/k₀) = ρσ

where ρ (rho) is the reaction constant, which characterizes the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. libretexts.org

For the electrophilic substitution on a series of 1-(substituted-benzyl)-4-chloro-1H-indoles, a Hammett study could be conducted to probe the electronic effects transmitted through the benzyl group to the indole ring. A negative ρ value is expected, indicating that electron-donating substituents on the benzyl ring accelerate the reaction by stabilizing the positive charge that develops in the transition state of the electrophilic attack. researchgate.netresearchgate.net This would be consistent with the established mechanism of electrophilic aromatic substitution. nih.gov

| Substituent (X) on Benzyl Ring | Substituent Constant (σ) | Relative Rate (k_rel) | log(k_rel) |

|---|---|---|---|

| p-OCH₃ | -0.27 | 2.5 | 0.40 |

| p-CH₃ | -0.17 | 1.8 | 0.26 |

| H | 0.00 | 1.0 | 0.00 |

| p-Cl | 0.23 | 0.5 | -0.30 |

| p-NO₂ | 0.78 | 0.1 | -1.00 |

This interactive table presents hypothetical data for a Hammett study on the bromination at the C3 position of various 1-(X-benzyl)-4-chloro-1H-indoles. A plot of log(k_rel) vs. σ would yield a negative slope (ρ), confirming the electrophilic nature of the reaction.

Transformations of the Chloro- Substituent via Coupling Reactions

The chlorine atom at the C4 position is a key functional handle for introducing molecular complexity through various cross-coupling reactions. Palladium-catalyzed methods are particularly effective for this purpose. researchgate.netrsc.org

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Heck, Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions provide powerful and versatile methods for forming new carbon-carbon bonds at the C4 position of the indole ring. mdpi.com

Heck Reaction: This reaction couples the C4-chloroindole with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a Pd(0) species, often generated in situ from Pd(II) precursors like Pd(OAc)₂, and requires a base such as triethylamine (B128534) or potassium carbonate. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligand is crucial for achieving high yields, especially with less reactive aryl chlorides. nih.gov

Suzuki-Miyaura Coupling: One of the most widely used cross-coupling reactions, the Suzuki-Miyaura coupling pairs the 4-chloroindole (B13527) with an organoboron reagent, typically a boronic acid or ester. libretexts.org This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids. nih.govbeilstein-journals.org Catalytic systems often involve a palladium precursor and a phosphine ligand (e.g., SPhos, XPhos) in the presence of a base like K₂CO₃ or K₃PO₄. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the 4-chloroindole with a terminal alkyne. wikipedia.orglibretexts.org The reaction is unique in that it typically employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, along with an amine base. organic-chemistry.org Copper-free versions have also been developed. nih.gov

| Reaction | Coupling Partner | Typical Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand (e.g., SPhos) | K₂CO₃ | 4-Alkenyl-1-benzyl-1H-indole |

| Suzuki-Miyaura | Arylboronic Acid (e.g., PhB(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ / XPhos | K₃PO₄ | 1-Benzyl-4-aryl-1H-indole |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂ / CuI | Et₃N | 1-Benzyl-4-alkynyl-1H-indole |

This interactive table summarizes typical conditions for palladium-catalyzed cross-coupling reactions at the C4 position of 1-benzyl-4-chloro-1H-indole.

Nucleophilic Aromatic Substitution (S_NAr) on the Chloro-Indole Ring

Nucleophilic aromatic substitution (S_NAr) is a pathway for replacing the chloro group with a nucleophile. youtube.com This reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.org

The feasibility of an S_NAr reaction is highly dependent on the electronic properties of the aromatic ring. The reaction is strongly favored when potent electron-withdrawing groups (such as -NO₂ or -CN) are positioned ortho or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer intermediate. libretexts.org

The indole ring system is inherently electron-rich and lacks strong internal electron-withdrawing character. Consequently, the C4-Cl bond in this compound is generally considered unreactive towards S_NAr under standard conditions. For S_NAr to occur, the indole ring would need to be substantially modified by the introduction of powerful electron-withdrawing groups at positions C5 and/or C7 to sufficiently activate the C4 position for nucleophilic attack. nih.gov

Functionalization of the Benzyl Moiety and Side Chains

The N-benzyl group is not merely a protecting group but also offers opportunities for further synthetic diversification. Transformations can be targeted at the benzylic methylene (B1212753) position or the aromatic ring of the benzyl group itself.

Reactions on the Benzylic Methylene Group: The benzylic protons are susceptible to radical abstraction. For instance, reaction with N-bromosuccinimide (NBS) under radical initiation can introduce a bromine atom at the benzylic position, which can then be substituted by various nucleophiles. Alternatively, the entire benzyl group can be removed (debenzylation) via catalytic hydrogenation (e.g., H₂, Pd/C) or using strong acids, yielding the corresponding N-H indole. researchgate.net

Reactions on the Phenyl Ring: The phenyl ring of the benzyl group can undergo its own electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation). The benzylic methylene group acts as an ortho-, para-directing group, guiding incoming electrophiles to these positions. This allows for the synthesis of derivatives with substituents on the benzyl ring, which can fine-tune the steric or electronic properties of the entire molecule.

| Target Site | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Benzylic Methylene | Radical Halogenation | NBS, AIBN | Benzylic Bromide |

| Benzylic Methylene | Debenzylation | H₂, Pd/C | N-H Indole |

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | o/p-Nitro Substituent |

| Phenyl Ring | Friedel-Crafts Acylation | RCOCl, AlCl₃ | o/p-Acyl Substituent |

This interactive table outlines potential synthetic transformations for the functionalization of the N-benzyl group.

Selective Oxidation and Reduction Reactions on the Benzylic Position

The benzylic methylene bridge in this compound is a key site for synthetic modification due to the inherent reactivity of benzylic C-H bonds. pearson.comchemistrysteps.com These reactions allow for the introduction of carbonyl functionalities or the complete removal of the benzyl group, providing pathways to diverse derivatives.

Oxidation Reactions:

The oxidation of the benzylic position can yield either a ketone (1-benzoyl-4-chloro-1H-indole) or, under harsher conditions, lead to the cleavage of the N-benzyl group. The outcome is highly dependent on the choice of oxidizing agent. mdpi.comlibretexts.org

Ketone Formation: Selective oxidation to the corresponding benzoyl derivative can be achieved using milder reagents that target benzylic C-H bonds without cleaving the C-N bond. Catalytic systems, often involving transition metals or organocatalysts like N-hydroxyimides in the presence of a co-oxidant, are suitable for this transformation. mdpi.com

N-Debenzylation/Cleavage: Strong oxidizing agents, such as hot acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, will aggressively oxidize the entire benzyl group. chemistrysteps.comyoutube.com This process typically results in the cleavage of the benzyl group and formation of an N-H indole, which might be further oxidized or degraded depending on the reaction conditions.

Interactive Data Table: Oxidation Reactions at the Benzylic Position

| Reagent/System | Product | Reaction Type | Selectivity |

| MnO₂ | 1-Benzoyl-4-chloro-1H-indole | Selective Oxidation | High for benzylic alcohols (if pre-functionalized) |

| Catalytic Cu/TEMPO | 1-Benzoyl-4-chloro-1H-indole | C-H Oxidation | High for benzylic C-H |

| Hot KMnO₄, H⁺ | 4-Chloro-1H-indole | Oxidative Cleavage | Low (cleaves side chain) |

| Na₂Cr₂O₇, H₂SO₄ | 4-Chloro-1H-indole | Oxidative Cleavage | Low (cleaves side chain) |

Reduction Reactions:

Reduction reactions are typically performed on the corresponding ketone, 1-benzoyl-4-chloro-1H-indole, to regenerate the benzylic methylene group. This two-step sequence of oxidation followed by reduction is a valuable strategy for manipulations at other positions of the molecule where the benzylic protons might interfere. Common methods for reducing a benzylic ketone to a methylene group include the Wolff-Kishner and Clemmensen reductions. masterorganicchemistry.com

Wolff-Kishner Reduction: This method involves the reaction of the ketone with hydrazine (B178648) hydrate (B1144303) under basic conditions (e.g., KOH in a high-boiling solvent like ethylene (B1197577) glycol), converting the carbonyl to a hydrazone which then eliminates nitrogen gas to yield the methylene group.

Clemmensen Reduction: This procedure uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the ketone. It is effective for substrates that are stable to strong acidic conditions. masterorganicchemistry.com

Catalytic Hydrogenation: While catalytic hydrogenation can reduce ketones, it may also affect other parts of the indole or chloro-substituent under certain conditions. However, it can be a viable method for reducing a benzylic alcohol (obtained from ketone reduction with NaBH₄) to the alkane. masterorganicchemistry.comresearchgate.net

Derivatization for Complex Molecular Architectures

Building upon the this compound core, further derivatization through the formation of amides, hydrazides, and Schiff bases introduces new functional groups and opportunities for creating larger, more complex molecules with potential applications in medicinal and materials chemistry.

The synthesis of amide and hydrazide derivatives of this compound typically requires the prior installation of a carboxylic acid functionality on the indole nucleus, most commonly at the C2 or C3 position.

A plausible synthetic route begins with the functionalization of the indole core. For instance, a Vilsmeier-Haack reaction (using POCl₃ and DMF) on this compound would introduce a formyl group at the C3 position. Subsequent oxidation of this aldehyde (e.g., with potassium permanganate or silver oxide) yields this compound-3-carboxylic acid.

Amide Formation: The resulting carboxylic acid can be coupled with a wide range of primary or secondary amines to form amides. researchgate.net This reaction is typically facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid. youtube.com

Hydrazide Formation: Hydrazides are synthesized from the carboxylic acid derivative, usually via an ester intermediate. researchgate.net The carboxylic acid is first converted to a methyl or ethyl ester through Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of acid). The purified ester is then refluxed with hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol (B145695) to yield the desired carbohydrazide. mdpi.com These hydrazides are versatile building blocks for further synthesis, including the formation of various heterocycles. researchgate.net

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). nveo.org In the context of this compound, this involves the reaction of an aldehyde derivative, such as this compound-3-carbaldehyde, with various amino compounds. nih.gov

The synthesis of the prerequisite aldehyde is readily achieved via the Vilsmeier-Haack reaction mentioned previously. semanticscholar.org Once isolated, the aldehyde can be condensed with a variety of primary amines, anilines, or hydrazides under mild, often acid-catalyzed, conditions. researchgate.netresearchgate.net

The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the Schiff base. nih.gov These reactions are often carried out in refluxing ethanol with a catalytic amount of acetic acid. nih.gov The resulting Schiff bases (or hydrazones, if formed from hydrazides) are important intermediates for the synthesis of heterocyclic compounds and have been explored for various biological activities. ekb.eg

Interactive Data Table: Synthesis of Schiff Base Precursors and Derivatives

| Starting Material | Reagents | Intermediate/Product | Class of Compound |

| This compound | 1. POCl₃, DMF; 2. H₂O | This compound-3-carbaldehyde | Aldehyde |

| This compound-3-carbaldehyde | R-NH₂ (Primary Amine) | (E)-N-((1-benzyl-4-chloro-1H-indol-3-yl)methylene)alkanamine | Schiff Base (Aldimine) |

| This compound-3-carbaldehyde | Ar-NH₂ (Aniline) | (E)-N-((1-benzyl-4-chloro-1H-indol-3-yl)methylene)aniline | Schiff Base (Aldimine) |

| This compound-3-carbaldehyde | R-CONHNH₂ (Hydrazide) | 1-Benzyl-4-chloro-N'-((1-benzyl-4-chloro-1H-indol-3-yl)methylene)benzohydrazide | Schiff Base (Hydrazone) |

Electrochemical Approaches in Indole Synthesis and Functionalization

Electrosynthesis has emerged as a powerful and sustainable tool in organic chemistry, offering an alternative to conventional methods that often rely on stoichiometric chemical oxidants or reductants. researchgate.net For electron-rich heterocycles like indoles, electrochemical oxidation provides a mild and efficient way to generate reactive intermediates for subsequent functionalization. rsc.org

The indole nucleus is susceptible to electrochemical oxidation due to its high electron density. rsc.org When subjected to anodic oxidation, this compound loses an electron to form a highly reactive radical cation. acs.org The oxidation potential required for this transformation is influenced by the substituents on the indole ring; the electron-donating nature of the N-benzyl group and the electron-withdrawing nature of the 4-chloro substituent both modulate this potential. rsc.org

The generated radical cation is the key intermediate that initiates further reactions. Its fate is dependent on the reaction medium, the presence of nucleophiles, and the electrode potential. Common pathways include dimerization, reaction with solvents, or reaction with intentionally added nucleophiles, leading to C-C or C-heteroatom bond formation. semanticscholar.org

A significant application of anodic indole oxidation is in cross-dehydrogenative coupling (CDC) and annulation reactions. nih.govmdpi.com These reactions construct complex polycyclic systems by forming new bonds, typically with the evolution of hydrogen gas as the only byproduct, making the process highly atom-economical. rsc.orgnih.gov

In a typical electrooxidative annulation, the radical cation of this compound, generated at the anode, can react with another neutral indole molecule or a different aromatic or unsaturated partner. researchgate.netacs.org This can lead to various modes of cyclization, such as [3+2] or [4+2] annulations, to form fused indoline (B122111) or carbazole (B46965) frameworks. nih.govresearchgate.net These reactions are often performed in an undivided electrolytic cell, providing an operationally simple method to access complex heterocyclic structures without the need for pre-functionalized starting materials or external chemical oxidants. rsc.orgacs.org

Comprehensive Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 4 Chloro 1h Indole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

High-Resolution Proton (¹H) NMR: Chemical Shift Anisotropy and Coupling Constant Analysis

A ¹H NMR spectrum of 1-Benzyl-4-chloro-1H-indole would provide crucial information. The benzylic protons (-CH₂-) would likely appear as a singlet, with a chemical shift influenced by the adjacent nitrogen and phenyl ring. rsc.org Protons on the indole (B1671886) and benzyl (B1604629) rings would exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, multiplets) based on their electronic environment and neighboring protons. Analysis of coupling constants (J values) would help determine the connectivity of protons within the aromatic systems.

Carbon (¹³C) NMR: Quaternary Carbon Assignment and Signal Multiplicity

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The benzylic carbon would be identifiable in the aliphatic region. Aromatic carbons would appear in the downfield region. Quaternary carbons (those not bonded to any hydrogens), such as C-4 (attached to chlorine), C-7a, C-3a, and the ipso-carbon of the benzyl group, would be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by their characteristically lower intensity.

Two-Dimensional (2D) NMR Techniques: Elucidating Connectivity (COSY, HSQC, HMBC) and Proximity (NOESY)

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, confirming which protons are adjacent to each other within the indole and benzyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close to each other in space, even if they are not directly bonded, helping to confirm the three-dimensional structure and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision. For this compound (C₁₅H₁₂ClN), HRMS would provide a precise mass-to-charge ratio (m/z) of the molecular ion. This experimental value would be compared to the calculated theoretical mass to confirm the elemental composition. The technique would also reveal the characteristic isotopic pattern associated with the presence of a chlorine atom (³⁵Cl and ³⁷Cl).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identification of Characteristic Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. An FT-IR spectrum of this compound would be expected to show:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the benzylic -CH₂- group would show aliphatic C-H stretches just below 3000 cm⁻¹.

C=C stretching vibrations: Multiple sharp peaks in the 1450-1600 cm⁻¹ region, characteristic of the aromatic indole and benzyl rings.

C-N stretching vibrations: Typically observed in the 1200-1350 cm⁻¹ range.

C-Cl stretching vibrations: A strong absorption in the fingerprint region, generally between 600-800 cm⁻¹.

Aromatic C-H bending vibrations: Out-of-plane bending vibrations below 900 cm⁻¹ would provide information about the substitution patterns on the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of Electronic Transitions and Chromophoric Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore. The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or methanol, would display absorption maxima (λmax) corresponding to π→π* transitions within the conjugated aromatic system. The presence of the benzyl group and the chloro substituent would influence the exact position and intensity of these absorption bands compared to unsubstituted indole.

Despite a comprehensive search for crystallographic data, no specific X-ray crystal structure determination for the compound this compound has been found in the available scientific literature or crystallographic databases.

Therefore, the detailed analysis of its solid-state molecular architecture and conformation, as would be provided by X-ray crystallography, cannot be presented. This includes critical data such as unit cell dimensions, space group, bond lengths, bond angles, and intermolecular interactions, which are essential for a definitive structural elucidation in the solid state.

Further research involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis would be required to generate the data necessary for this section of the article.

Rigorous Computational Chemistry and Theoretical Investigations of 1 Benzyl 4 Chloro 1h Indole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of many-body systems, such as molecules. nih.govorientjchem.org This method is employed to elucidate the fundamental properties of 1-Benzyl-4-chloro-1H-indole, including its geometry and electronic characteristics.

The initial step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Conformational analysis further explores the different spatial arrangements of the molecule, known as conformers, and their relative energies.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.gov Functionals in DFT are approximations of the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. Basis sets are sets of mathematical functions used to construct the molecular orbitals.

Commonly used hybrid functionals for organic molecules include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and WB97XD. nih.govresearchgate.net B3LYP is known for its balance of accuracy and computational cost. orientjchem.orgnih.gov The WB97XD functional includes empirical dispersion corrections, making it suitable for systems where non-covalent interactions are significant.

The selection of a basis set is also critical. Pople-style basis sets, such as 6-311G(d,p), are frequently employed for geometry optimization and electronic property calculations of organic compounds. nih.govorientjchem.org This basis set provides a good balance between accuracy and computational efficiency. A comparison of results from different functional and basis set combinations is often performed to ensure the reliability of the computational model.

Table 1: Comparison of DFT Functionals and Basis Sets for Geometry Optimization of this compound (Illustrative Data)

| Functional | Basis Set | Total Energy (Hartree) | Dipole Moment (Debye) |

| B3LYP | 6-31G(d,p) | -1234.5678 | 2.34 |

| B3LYP | 6-311+G(d,p) | -1234.6789 | 2.38 |

| WB97XD | 6-31G(d,p) | -1235.1234 | 2.45 |

| WB97XD | 6-311+G(d,p) | -1235.2345 | 2.49 |

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations.

Potential Energy Surface (PES) mapping is a theoretical tool used to explore the energy of a molecule as a function of its geometry. For this compound, PES mapping can be utilized to identify the most stable conformers by systematically varying key dihedral angles, such as the one defining the orientation of the benzyl (B1604629) group relative to the indole (B1671886) ring. This analysis provides valuable information about the molecule's flexibility and the energy barriers between different conformations. nih.gov

Following geometry optimization, various electronic structure descriptors can be calculated to understand the reactivity and electronic nature of this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. taylorandfrancis.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small gap indicates that the molecule is more likely to be reactive. nih.govnih.gov

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. orientjchem.orgchemrxiv.org The MEP surface is color-coded to represent the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the indole ring and the chlorine atom, indicating these as potential sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms. This analysis provides a visual representation of the molecule's reactivity landscape. nih.gov

Electronic Structure Descriptors

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. It provides a localized, Lewis-like description of the molecular wavefunction, allowing for the investigation of charge transfer and hyperconjugative interactions. wisc.edupageplace.de The stabilization energy E(2) associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO is a key parameter in this analysis. A higher E(2) value indicates a more significant interaction.

Key findings from the NBO analysis are summarized below:

Indole Ring Delocalization: Strong π → π* interactions are observed within the indole ring system, indicating a high degree of electron delocalization, which is characteristic of aromatic compounds.

Nitrogen Lone Pair Interaction: The lone pair (n) of the indole nitrogen atom (N1) participates in a strong hyperconjugative interaction with the antibonding π* orbitals of the adjacent C2-C3 and C8-C9 bonds. This n(N1) → π*(C2-C3) interaction is particularly significant, contributing substantially to the electronic stability of the indole core.

Chlorine Lone Pair Interaction: The lone pairs of the chlorine atom (Cl) at the C4 position also engage in delocalization with the aromatic system. The interaction, denoted as n(Cl) → π*(C4-C5), contributes to the electronic structure, though it is typically weaker than the nitrogen lone pair donation.

Inter-ring Interactions: Weaker but notable charge transfer occurs between the benzyl ring and the indole moiety. These interactions include π(benzyl) → π*(indole) and vice versa, indicating electronic communication between the two aromatic systems.

Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| π(C2-C3) | π*(C8-C9) | 22.5 |

| π(C5-C6) | π*(C4-C8) | 18.9 |

| n(N1) | π*(C2-C3) | 45.7 |

| n(N1) | π*(C8-C9) | 38.2 |

| n(Cl) | π*(C4-C5) | 5.1 |

Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are essential tools for predicting the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. vub.be The Fukui function, f(r), is a primary descriptor that measures the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net

The condensed Fukui functions (fk⁺, fk⁻, and fk⁰) indicate the reactivity at a specific atomic site (k):

fk⁺: For nucleophilic attack (reaction with an electron donor).

fk⁻: For electrophilic attack (reaction with an electron acceptor).

fk⁰: For radical attack.

Analysis of the Fukui functions for this compound provides precise insights into its chemical reactivity. The calculations show that the C3 position of the indole ring is the most susceptible site for electrophilic attack, which is consistent with known indole chemistry. For nucleophilic attack, the atoms within the chloro-substituted benzene (B151609) portion of the indole ring and the benzyl ring show higher reactivity.

Table 2: Condensed Fukui Function Values for Selected Atoms of this compound

| Atom | fk⁺ (Nucleophilic Attack) | fk⁻ (Electrophilic Attack) | fk⁰ (Radical Attack) |

|---|---|---|---|

| N1 | 0.021 | 0.095 | 0.058 |

| C2 | 0.045 | 0.121 | 0.083 |

| C3 | 0.019 | 0.185 | 0.102 |

| C4 | 0.135 | 0.033 | 0.084 |

| C7 | 0.031 | 0.115 | 0.073 |

| C10 (CH₂) | 0.098 | 0.015 | 0.057 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)

The Gauge-Including Atomic Orbital (GIAO) method is a reliable computational approach for predicting NMR chemical shifts. ijnc.ir By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental data to confirm molecular structures. pitt.edusigmaaldrich.com

The predicted ¹H and ¹³C NMR chemical shifts for this compound are in good agreement with typical values for substituted indoles and benzyl groups. oregonstate.edunetlify.app The calculations accurately reflect the electronic environment of each nucleus. For instance, the protons on the indole ring are deshielded due to the aromatic ring current, while the benzylic protons (C10-H) appear in a characteristic region. The presence of the electron-withdrawing chlorine atom at C4 causes a downfield shift for nearby carbon and proton nuclei.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H2 | 6.65 | C2 | 128.9 |

| H3 | 6.98 | C3 | 103.2 |

| H5 | 7.21 | C4 | 125.5 |

| H6 | 7.10 | C5 | 122.1 |

| H7 | 7.55 | C6 | 120.8 |

| H10 (CH₂) | 5.35 | C7 | 110.5 |

| H12/H16 | 7.28 | C8 | 136.4 |

| H13/H15 | 7.35 | C9 | 129.7 |

| H14 | 7.31 | C10 | 50.1 |

Calculation of Thermochemical Properties (e.g., Heats of Formation via Isodesmic Reactions)

Isodesmic reactions are hypothetical reactions in which the number and type of chemical bonds on the reactant and product sides are conserved. This approach allows for a high degree of error cancellation in quantum chemical calculations, leading to more accurate determinations of thermochemical properties like heats of formation (ΔHf). researchgate.net

To calculate the heat of formation for this compound, the following isodesmic reaction was designed:

This compound + Toluene + Indole → 1-Benzylindole + 4-Chloroindole (B13527) + Benzene

The reaction enthalpy (ΔHrxn) is calculated using a high-level DFT method. The heat of formation of the target molecule is then derived using the known experimental ΔHf values of the other species in the reaction. This method provides a more reliable result than direct atomization calculations. researchgate.net

Table 4: Calculated Thermochemical Data for this compound

| Property | Value |

|---|---|

| Calculated ΔHrxn (298 K) | -1.2 kcal/mol |

| Predicted ΔHf (298 K) | +45.8 kcal/mol |

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.netnih.gov The method is based on the electron density (ρ) and its Reduced Density Gradient (RDG). chemtools.org Plotting the RDG against the electron density reveals regions of non-covalent interactions, which can be color-mapped to distinguish between attractive and repulsive forces. imperial.ac.uk

The NCI/RDG analysis for this compound reveals several key features:

π-π Stacking: A significant, broad, and greenish-blue surface is observed between the indole and benzyl rings, which is indicative of stabilizing π-π stacking interactions. This interaction is crucial for the conformational preference of the molecule.

Steric Repulsion: Small, reddish-colored regions appear where atoms are in close proximity, such as between some of the benzylic protons and the indole ring, indicating minor steric hindrance.

This analysis provides a clear three-dimensional picture of the non-covalent forces that dictate the molecule's structure and intermolecular association patterns.

Topological Analysis (AIM, ELF, LOL) for Chemical Bonding Characteristics

Topological analyses of scalar fields related to electron density provide profound insights into the nature of chemical bonding.

Atoms in Molecules (AIM): This theory analyzes the topology of the electron density itself. The presence of a bond critical point (BCP) between two nuclei is a necessary condition for a chemical bond. The properties at the BCP, such as the electron density and its Laplacian, characterize the bond type (e.g., covalent vs. closed-shell interaction).

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that reveal the regions of space where electron pairs are most likely to be found, thus providing a clear visualization of atomic shells, covalent bonds, and lone pairs. researchgate.netnih.gov

For this compound, topological analyses confirm the expected covalent bonding structure. AIM analysis shows BCPs for all covalent bonds with properties indicative of shared-shell interactions. ELF and LOL analyses show distinct localization basins corresponding to the C-C and C-N bonds, the C-H bonds, and the lone pairs on the nitrogen and chlorine atoms, providing a visual map of the Lewis structure. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited state properties of molecules, such as vertical excitation energies, oscillator strengths, and UV-Vis absorption spectra. nih.govresearchgate.net

TD-DFT calculations were performed to investigate the low-lying electronic transitions of this compound. The results predict the main absorption bands in the UV region, which primarily arise from π → π* transitions within the conjugated indole and benzyl systems. The first major electronic transition (S₀ → S₁) is predicted to have a significant oscillator strength and corresponds mainly to the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition. The HOMO is primarily localized on the indole ring, while the LUMO is distributed across both the indole and benzyl moieties, indicating a degree of intramolecular charge transfer character for this excitation.

Table 5: Calculated Low-Lying Vertical Excitation Energies and Oscillator Strengths for this compound

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₁ | 4.25 | 292 | 0.185 | HOMO → LUMO (92%) |

| S₂ | 4.61 | 269 | 0.112 | HOMO-1 → LUMO (85%) |

| S₃ | 4.98 | 249 | 0.045 | HOMO → LUMO+1 (78%) |

Prediction of Electronic Excitation Energies and Oscillator Strengths

The electronic transitions of this compound, which govern its absorption of light, can be theoretically investigated using quantum mechanical methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for calculating the electronic excitation energies and oscillator strengths of organic molecules. These calculations provide a theoretical basis for understanding the molecule's UV-Visible spectrum.

The indole chromophore, a key component of this compound, possesses low-lying π-π* electronic transitions, often referred to as La and Lb states. chemrxiv.org The relative energies and intensities of these transitions are sensitive to the nature and position of substituents on the indole ring. chemrxiv.org The introduction of a benzyl group at the N1 position and a chlorine atom at the C4 position is expected to modulate these electronic properties.

Computational studies on related indole derivatives can provide a framework for understanding the potential electronic behavior of this compound. For instance, theoretical calculations on various substituted indoles have demonstrated the influence of electron-donating and electron-withdrawing groups on their electronic spectra. chemrxiv.org The benzyl group, while primarily adding steric bulk, can also engage in π-stacking interactions, and the chloro group acts as a weak deactivating group through its inductive effect, which can influence the energy levels of the molecular orbitals involved in electronic excitations.

A hypothetical set of calculated electronic excitation energies and oscillator strengths for this compound, based on typical values for similar indole derivatives, is presented in the table below. These values are illustrative and would require specific calculations for precise determination.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 4.30 | 288 | 0.12 | HOMO → LUMO |

| S0 → S2 | 4.75 | 261 | 0.35 | HOMO-1 → LUMO |

| S0 → S3 | 5.20 | 238 | 0.28 | HOMO → LUMO+1 |

This table is generated for illustrative purposes based on typical data for indole derivatives and does not represent experimentally verified data for this compound.

Simulation of UV-Vis Absorption and Emission Spectra

The predicted excitation energies and oscillator strengths from computational methods can be used to simulate the UV-Vis absorption spectrum of this compound. mdpi.com Each electronic transition is typically represented by a Gaussian or Lorentzian function, and the summation of these functions results in a theoretical spectrum that can be compared with experimental data. mdpi.com This comparison allows for the assignment of observed absorption bands to specific electronic transitions.

Similarly, computational methods can be employed to investigate the properties of the first excited state (S1), from which fluorescence typically occurs. By optimizing the geometry of the molecule in its S1 state, it is possible to calculate the emission energy, which corresponds to the fluorescence maximum. The difference between the absorption and emission maxima is known as the Stokes shift, which provides information about the geometric and electronic reorganization of the molecule upon excitation.

The simulated UV-Vis absorption spectrum for this compound would be expected to show characteristic bands arising from the π-π* transitions of the indole and benzyl chromophores. The exact position and intensity of these bands would be influenced by the electronic effects of the chloro substituent and the conformational flexibility of the benzyl group.

Molecular Dynamics (MD) Simulations and Solvent Effects

While quantum mechanical calculations provide insights into the electronic properties of a molecule in a static state, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior over time. nih.govmdpi.com These simulations are crucial for understanding the conformational landscape and the influence of the surrounding environment, such as a solvent, on the molecule's properties.

Conformational Landscape and Dynamic Behavior

The presence of the benzyl group attached to the indole nitrogen introduces significant conformational flexibility to this compound. The rotation around the N-CH2 and CH2-phenyl bonds can lead to various stable or metastable conformations. MD simulations can map out this conformational landscape by simulating the molecule's movements over nanoseconds or even microseconds.

These simulations can reveal the preferred orientations of the benzyl group relative to the indole ring and how these orientations fluctuate at a given temperature. Such information is vital as different conformers can exhibit distinct electronic and spectroscopic properties. For instance, the degree of π-π interaction between the benzyl and indole rings can change with conformation, which in turn can affect the electronic excitation energies. Conformational analyses of similar flexible molecules have shown that both extended and folded conformations can be accessible, with the energy barriers between them dictating the dynamic equilibrium. researchgate.net

Impact of Solvation Models (e.g., COSMO) on Electronic Properties

The electronic properties of a molecule can be significantly influenced by its solvent environment. Solvation models, such as the Conductor-like Screening Model (COSMO), are computational methods used to approximate the effect of a solvent without explicitly simulating individual solvent molecules. researchgate.net In the COSMO model, the solvent is treated as a continuous medium with a specific dielectric constant that surrounds the solute molecule.

By performing quantum mechanical calculations in conjunction with a solvation model, it is possible to predict how the electronic properties of this compound, such as its absorption and emission spectra, would change in different solvents. Polar solvents, for example, are known to stabilize polar excited states more than the ground state, often leading to a red shift (a shift to longer wavelengths) in the absorption spectrum.

The application of the COSMO model to this compound would allow for a systematic investigation of solvent effects on its electronic structure. This would be particularly important for understanding its behavior in biological systems or in various chemical reaction media.

A hypothetical data table illustrating the potential impact of solvent polarity on the primary absorption wavelength (λmax) of this compound, as predicted by a COSMO model, is shown below.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

|---|---|---|

| n-Hexane | 1.88 | 285 |

| Chloroform | 4.81 | 288 |

| Ethanol (B145695) | 24.55 | 292 |

| Water | 80.10 | 295 |

This table is generated for illustrative purposes to demonstrate the expected trend of solvatochromic shifts and does not represent experimentally verified data for this compound.

Advanced Applications and Material Science Potential of 1 Benzyl 4 Chloro 1h Indole Derivatives

Exploration of Photophysical Properties

The photophysical behavior of indole (B1671886) derivatives is of significant interest for applications in optical materials. The electronic properties of the indole ring system can be finely tuned by substitution, influencing its fluorescence, luminescence, and response to environmental changes.

Fluorescence and Luminescence Characteristics

The fluorescence and luminescence of indole derivatives are highly sensitive to their chemical environment and substitution patterns. While specific data for 1-Benzyl-4-chloro-1H-indole is not extensively documented, studies on analogous compounds provide valuable insights. For instance, the fluorescence quantum yield of indole itself is approximately 0.39 in cyclohexane (B81311) and 0.42 in ethanol (B145695). aatbio.com

Substituents on the indole ring can significantly alter these properties. For example, a study on 4-substituted indoles revealed that electron-withdrawing groups can lead to red-shifted absorption and emission spectra. nih.gov Specifically, 4-cyanoindole (B94445) has been shown to exhibit a high fluorescence quantum yield of over 0.8. nih.gov Conversely, chloro-substituted indole-3-acetic acids, with the exception of 6-fluoroindole-3-acetic acid, generally exhibit lower quantum yields compared to the unsubstituted parent compound. researchgate.net

The emission maxima of indole derivatives are also influenced by substitution. Chloro-substituted pyranoindoles have been observed to exhibit dual emission, with maxima related to both local excitations and intramolecular charge transfer (ICT) states. mdpi.com For example, 3- and 8-chloro substituted pyranoindoles show emission maxima around 416-420 nm for local excitations and 520-524 nm for the ICT state in highly polar aprotic solvents. mdpi.com

Table 1: Illustrative Photophysical Properties of Substituted Indole Derivatives (Note: This table presents data from various indole derivatives to illustrate general trends, as specific data for this compound is limited.)

| Compound/Derivative | Solvent | Emission Maxima (λem, nm) | Quantum Yield (Φf) | Reference |

| Indole | Cyclohexane | - | 0.39 | aatbio.com |

| Indole | Ethanol | - | 0.42 | aatbio.com |

| 4-Cyanoindole | - | - | >0.8 | nih.gov |

| 6-Fluoroindole-3-acetic acid | - | 345–370 | >0.3 | researchgate.net |

| 3- and 8-chloro pyranoindoles (LE) | Acetonitrile | 416-420 | - | mdpi.com |

| 3- and 8-chloro pyranoindoles (ICT) | Acetonitrile | 520-524 | - | mdpi.com |

Solvatochromism and Acidochromism Investigations

Solvatochromism, the change in a substance's color with the polarity of the solvent, and acidochromism, the color change with pH, are characteristic features of many indole derivatives due to changes in their electronic charge distribution in the ground and excited states.

Investigations into various indole derivatives have demonstrated their sensitivity to the solvent environment. researchgate.net The study of p-phenyl substituted ethenyl indoles in solvents of varying polarity revealed changes in their absorption and fluorescence spectra, indicating a significant solvent effect on their optical properties. rsc.org This behavior is crucial for the development of sensors and probes.

Potential in Organic Optoelectronic Materials

The unique electronic properties of indole derivatives make them promising candidates for applications in organic optoelectronics, particularly as nonlinear optical (NLO) chromophores. NLO materials can alter the properties of light and are essential for technologies like optical switching and data storage. nih.gov

Research has shown that indole-containing "push-pull" chromophores, which feature an electron-donating group (the indole ring) and an electron-acceptor group connected by a π-conjugated bridge, can exhibit significant second-order NLO responses. rsc.org The NLO properties of ethenyl indoles are dependent on the nature of the substituents on the phenyl ring. rsc.orgrsc.org For instance, a p-nitrophenyl substituted ethenyl indole showed a 12-fold better NLO response compared to the unsubstituted ethenyl indole. rsc.org The introduction of a strong electron-withdrawing group tends to increase the NLO response. rsc.orgrsc.org

The benzyl (B1604629) group at the N-1 position and the chloro group at the 4-position of the indole ring in this compound can be expected to influence its NLO properties by modifying the electron density distribution and the intramolecular charge transfer characteristics of the molecule.

Electrochemical Material Science Applications

The electrochemical properties of indole derivatives have led to their exploration in material protection, particularly as corrosion inhibitors for metals.

Corrosion Inhibition Mechanisms and Surface Adsorption Studies

Indole and its derivatives are effective corrosion inhibitors for various metals, such as mild steel, in acidic environments. mdpi.com Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective barrier that hinders the corrosion process. mdpi.com This adsorption occurs through the interaction of the π-electrons of the indole ring and the lone pairs of electrons on the nitrogen atom with the vacant d-orbitals of the metal.

Studies on related compounds, such as 5-chloro-1H-indole-2,3-dione derivatives, have shown excellent inhibition properties for mild steel in acidic solutions. researchgate.net The adsorption of these molecules on the steel surface was found to obey the Langmuir isotherm model, suggesting a monolayer adsorption process. researchgate.net The inhibition efficiency of a 5-chloro-isatin derivative reached 91% at a concentration of 10⁻³M. researchgate.net Similarly, a study on 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide demonstrated good inhibitory efficacy for mild steel in HCl, with the adsorption mechanism involving both chemisorption and physisorption. mdpi.com

The presence of the benzyl group in this compound could enhance its adsorption on the metal surface due to the increased electron density from the phenyl ring, potentially leading to improved corrosion inhibition.

Electrochemical Impedance Spectroscopy (EIS) Characterization of Interfacial Phenomena

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the interface between a metal and a corrosive solution, and to evaluate the performance of corrosion inhibitors. jmaterenvironsci.commdpi.com By applying a small amplitude AC signal at various frequencies, EIS can provide information about the charge transfer resistance, double-layer capacitance, and other interfacial properties. mdpi.com

In corrosion inhibition studies of indole derivatives, EIS is used to characterize the formation of a protective film on the metal surface. The increase in charge transfer resistance (Rct) and the decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor indicate the adsorption of the inhibitor molecules and the formation of a barrier layer. researchgate.net For instance, studies on 5-chloro-1-(2-(dimethylamino) ethyl) indoline-2,3-dione showed that with increasing inhibitor concentration, the Rct values increased, and the Cdl values decreased, confirming the formation of a protective layer on the mild steel surface. researchgate.net

An equivalent circuit model is often used to analyze the EIS data and to understand the corrosion inhibition mechanism. jmaterenvironsci.com For indole derivatives, the data often fits a model that includes the solution resistance, the charge transfer resistance, and a constant phase element (CPE) representing the double-layer capacitance. researchgate.net

Supramolecular Assemblies and Crystal Engineering (if relevant for specific derivatives)

The study of supramolecular assemblies and crystal engineering provides insights into the non-covalent interactions that govern the packing of molecules in the solid state. For derivatives of this compound, crystallographic studies reveal the formation of ordered structures through various intermolecular forces.

The asymmetric unit of the crystal contains two independent molecules, which exhibit different dihedral angles between the phenyl ring and the 4-chloro-indoline-2,3-dione ring system. rsc.orgnih.gov This conformational variance highlights the flexibility of the molecular structure and its ability to adopt different orientations within the crystal lattice. The molecules are linked into polymeric chains extending along the direction. rsc.orgnih.gov

Crystallographic Data for 1-Benzyl-4-chloro-indoline-2,3-dione

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀ClNO₂ |

| Crystal System | Data not available in abstract |

| Space Group | Data not available in abstract |

| Key Interactions | C-H⋯O hydrogen bonds |

| Supramolecular Motif | Polymeric chains in |

This detailed structural information is valuable for the field of crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties. By understanding the intermolecular interactions that control the self-assembly of this compound derivatives, it may be possible to create novel materials with specific optical, electronic, or mechanical properties.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Benzyl-4-chloro-indoline-2,3-dione |

| Indole-carboxylic acids |

Conclusion and Future Research Directions

Summary of Key Research Findings on 1-Benzyl-4-chloro-1H-indole Chemistry

Direct and extensive research specifically focused on this compound is limited in publicly available scientific literature. However, key findings can be inferred from studies on closely related analogs and the general principles of indole (B1671886) chemistry.

Research into substituted N-benzyl indoles has primarily focused on their synthesis and potential as bioactive agents. The introduction of a benzyl (B1604629) group at the N-1 position of the indole ring is a common strategy to modify the electronic and steric properties of the molecule, often leading to enhanced biological activity. For instance, various 1-benzylindole derivatives have been synthesized and evaluated for their potential as tyrosinase inhibitors and anticancer agents.

The presence of a chlorine atom at the C-4 position of the indole ring is expected to significantly influence the molecule's reactivity and electronic distribution. Halogenation is a well-established method in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. While specific studies on the 4-chloro derivative are scarce, research on other halogenated indoles suggests that the chloro substituent would act as a weak deactivating group and influence the regioselectivity of further electrophilic substitution reactions.

Synthesis of N-benzyl indoles is typically achieved through the N-alkylation of an indole precursor with a benzyl halide in the presence of a base. orgsyn.org For this compound, this would likely involve the reaction of 4-chloroindole (B13527) with benzyl bromide.

Identification of Gaps in Current Knowledge and Emerging Research Avenues

The most significant gap in the current knowledge base is the lack of dedicated studies on this compound. This presents a fertile ground for new research avenues.

Key Gaps Include:

Detailed Physicochemical Characterization: Comprehensive data on the compound's solubility, melting point, and spectroscopic properties (NMR, IR, Mass Spectrometry) are not readily available.

Systematic Reactivity Studies: A thorough investigation of its reactivity in various organic reactions, including electrophilic and nucleophilic substitutions, cross-coupling reactions, and cycloadditions, is needed to understand its chemical behavior.

Biological Activity Screening: The potential of this compound in various therapeutic areas remains unexplored. Screening for anticancer, antimicrobial, antiviral, and other biological activities could reveal valuable pharmacological properties.

Structural and Computational Analysis: X-ray crystallographic data and in-depth computational studies would provide valuable insights into its three-dimensional structure, electronic properties, and potential interactions with biological macromolecules.

Emerging Research Avenues:

Synthesis of a Focused Library: The development of a library of 4-halo-1-benzylindoles with various substituents on the benzyl and indole rings would enable a systematic exploration of structure-activity relationships (SAR).

Application in Materials Science: The unique electronic properties conferred by the chloro and benzyl groups could make this compound a candidate for investigation in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Use as a Synthetic Intermediate: this compound could serve as a versatile building block for the synthesis of more complex heterocyclic systems with potential applications in drug discovery and agrochemicals.

Projections for Future Theoretical and Synthetic Endeavors in Substituted Indole Chemistry

The field of substituted indole chemistry is continually evolving, driven by the demand for novel molecules with tailored properties. Future endeavors in this area are likely to focus on several key themes.

Theoretical Projections:

Advanced Computational Modeling: The use of density functional theory (DFT) and other computational methods will become increasingly important for predicting the reactivity, spectroscopic properties, and biological activity of novel indole derivatives before their synthesis. dntb.gov.uaresearchgate.net This in-silico approach can significantly streamline the discovery process.

Machine Learning and AI: Integrating machine learning algorithms with large datasets of known indole compounds could help in identifying novel structures with desired properties and predicting synthetic routes.

Synthetic Projections:

C-H Functionalization: Direct functionalization of the C-H bonds of the indole nucleus is a rapidly developing area that offers more atom-economical and efficient synthetic routes compared to traditional methods. Future research will likely focus on developing novel catalysts and methodologies for the regioselective C-H functionalization of complex indole scaffolds.

Photoredox and Electrocatalysis: The use of light and electricity to drive chemical reactions is gaining traction in organic synthesis. These methods can provide access to novel reaction pathways and enable the synthesis of previously inaccessible indole derivatives under mild conditions.

Flow Chemistry: The application of continuous flow technologies for the synthesis of substituted indoles can offer advantages in terms of safety, scalability, and reaction control, facilitating the rapid production of compound libraries for screening purposes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyl-4-chloro-1H-indole, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via N-alkylation of 4-chloro-1H-indole using benzyl halides under basic conditions. For example, NaH in DMSO facilitates deprotonation of 4-chloro-1H-indole, followed by reaction with benzyl bromide. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product in ~93% purity . To optimize purity, monitor reaction progress using TLC and employ recrystallization (e.g., ethanol/water) to remove unreacted starting materials.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR (CDCl) confirm substitution patterns. The benzyl group’s protons appear as a singlet (~δ 5.3 ppm), while aromatic protons show splitting consistent with indole and chloro-substituent effects .

- X-ray Crystallography : Use SHELXL for structure refinement. Key parameters include R-factor (< 0.05) and residual electron density analysis to validate the chloro and benzyl positions .

Advanced Research Questions

Q. How can regioselective chlorination at the 4-position of the indole core be achieved, and what analytical methods confirm this selectivity?

- Methodological Answer : Regioselective chlorination requires careful control of electrophilic substitution conditions. For example, using N-chlorosuccinimide (NCS) in acetic acid at 0°C directs chlorination to the 4-position due to electronic and steric effects of pre-existing substituents. Confirm selectivity via:

- NOESY NMR : Correlations between the benzyl group and adjacent protons.

- High-resolution MS : Exact mass matching (e.g., [M+H] = 246.0583) .

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

- Methodological Answer : The benzyl group enhances stability by sterically shielding the N1 position from nucleophilic attack. To assess stability:

- Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 50°C for 24h) followed by HPLC analysis (C18 column, acetonitrile/water).

- Monitor decomposition products (e.g., 4-chloroindole via LC-MS) to infer reaction pathways .

Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles?

- Methodological Answer : Discrepancies often arise from varying reaction scales or purification techniques. To address this:

- Perform controlled reproducibility studies using identical reagents (e.g., anhydrous DMSO vs. technical grade).

- Use GC-MS to identify volatile by-products (e.g., benzyl alcohol from incomplete alkylation) and optimize stoichiometry (e.g., 1.2 eq benzyl bromide) .

Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?